molecular formula C13H11FN2O2 B1489378 (2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1563459-73-3

(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1489378
M. Wt: 246.24 g/mol
InChI Key: QHIKFTJHGULXMC-AATRIKPKSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide information about its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity with other substances.


Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting potential applications or areas of study for the compound based on its properties and behavior.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. If you have access to a university or a research institution, they may have subscriptions to scientific databases that you can use. You could also consider reaching out to researchers in the field for more information.


properties

IUPAC Name

(E)-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-12-4-2-1-3-11(12)9-16-8-10(7-15-16)5-6-13(17)18/h1-8H,9H2,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIKFTJHGULXMC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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